molecular formula C13H12BrN3O3 B2770528 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-75-5

2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2770528
CAS No.: 2034582-75-5
M. Wt: 338.161
InChI Key: WHAMAAYXFBACQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via an ether bond to a pyrrolidine ring substituted with a 5-bromofuran-2-carbonyl group. This structure combines aromatic (pyrazine), aliphatic (pyrrolidine), and electron-deficient (bromofuran) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAMAAYXFBACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS Number: 2034398-70-2) is a novel pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN3O4C_{14}H_{14}BrN_{3}O_{4}, with a molecular weight of 356.19 g/mol. The compound features a complex structure that integrates a bromofuran moiety with a pyrrolidine and pyrazine framework, which may contribute to its biological efficacy.

PropertyValue
CAS Number2034398-70-2
Molecular FormulaC₁₄H₁₄BrN₃O₄
Molecular Weight356.19 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibits potent cytotoxicity with IC50 values comparable to established anticancer drugs.
    Cell LineIC50 (µM)Treatment Duration
    HeLa9.22 ± 0.1748 hours
    MCF-712.50 ± 0.2048 hours
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the sub-G1 phase, indicating apoptotic activity. This suggests that the compound may induce programmed cell death in cancer cells.
  • Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using the chick chorioallantoic membrane (CAM) assay. Results showed a marked reduction in blood vessel formation, supporting its potential as an antiangiogenic agent.

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrazine have been reported to exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds possess significant antimicrobial properties against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in reducing inflammation, possibly through inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of related pyrazine derivatives demonstrated that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the pyrazine ring enhanced anticancer potency and selectivity towards tumor cells over normal cells.

Comparative Analysis

A comparative analysis of various pyrazine derivatives indicates that those containing halogenated furan moieties often exhibit superior biological activities compared to their non-halogenated counterparts.

Compound NameBiological Activity
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancer (IC50 = 4.64 µM)
This compoundAnticancer (IC50 = 9.22 µM)
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneAntimicrobial

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Compounds such as 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine () share the pyrazine-piperidine/pyrrolidine framework but differ in substituents and linker groups:

  • Linker Group : Sulfonamide (-SO₂-) vs. carbonyl (-CO-) in the target compound.
  • Substituents : Methylpyrazole () vs. bromofuran in the target.
  • Synthesis Yields : Sulfonamide derivatives show variable yields (20–77%), influenced by steric and electronic effects of substituents .
Table 1: Comparison of Sulfonamide-Linked Pyrazine Derivatives
Compound Substituent on Pyrazole Yield (%) Molecular Formula Molecular Weight
Compound 8 () 3-Ethyl-5-methyl 77 C₁₅H₂₀N₄O₃S 336.41
Compound 9 () 5-Methyl-3-propyl 20 C₁₆H₂₂N₄O₃S 350.44
Target Compound 5-Bromofuran-2-carbonyl N/A C₁₄H₁₂BrN₃O₄ 366.17*

*Calculated based on structure.

Key Observations :

  • Sulfonamide-linked compounds exhibit lower yields with bulky substituents (e.g., propyl, 20%) due to steric hindrance .
  • Bromofuran’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to alkyl-substituted pyrazoles.

Pyrazine-Triazole Hybrids

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () features a triazole-pyrazine scaffold, differing in:

  • Heterocyclic Core : Triazole vs. pyrrolidine in the target.
  • Bioactivity : Triazole derivatives are studied for metal coordination and antimicrobial properties .
Table 2: Triazole vs. Pyrrolidine-Linked Pyrazines
Property Triazole-Pyrazine Hybrid () Target Compound
Molecular Formula C₁₈H₁₂N₁₀ C₁₄H₁₂BrN₃O₄
Molecular Weight 404.36 366.17
Key Functional Groups Triazole, pyridine Bromofuran, pyrrolidine
Potential Applications Antimicrobial, coordination chemistry Unreported (inferred: CNS)

Key Insight : The triazole’s nitrogen-rich structure enhances metal-binding capacity, whereas the target’s bromofuran may confer halogen-bonding interactions.

Piperazine/Pyrrolidine Derivatives with Halogen Substituents

Compounds like 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine () and 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () highlight the role of halogen substituents:

  • Halogen Position : Bromine on pyridine () vs. bromine on furan (target).
  • Biological Activity : Piperazine derivatives are often explored as CNS agents (e.g., 5-HT receptor modulators, ).
Table 3: Halogen-Substituted Piperazine/Pyrrolidine Derivatives
Compound (Source) Halogen Position Molecular Weight Key Pharmacological Notes
Target Compound 5-Bromofuran 366.17 Potential CNS activity (inferred)
1-(5-Bromo-6-methoxy...) Pyridine 425.31 Unreported
MK-212 () Chlorine on pyrazine 223.68 5-HT₂C receptor agonist

Key Insight : Bromine’s larger atomic radius compared to chlorine may improve target binding affinity but reduce metabolic stability.

Q & A

Q. What are the key synthetic routes for preparing 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidine-3-yloxy intermediate via nucleophilic substitution between pyrazine derivatives and a hydroxyl-containing pyrrolidine precursor .
  • Step 2: Coupling the 5-bromofuran-2-carbonyl group to the pyrrolidine nitrogen using activating agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 3: Microwave-assisted synthesis may enhance reaction efficiency and yield, particularly for sterically hindered intermediates .

Key reagents : DMF, DCM, bromofuran carbonyl chloride. Critical conditions : Dry inert atmosphere, controlled temperature (reflux or 50–80°C) .

Q. How is the compound structurally characterized?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.39–1.42 Å) and dihedral angles, confirming the spatial arrangement of the bromofuran and pyrazine moieties .
  • NMR spectroscopy : 1^1H NMR identifies protons on the pyrrolidine ring (δ 3.5–4.0 ppm) and pyrazine (δ 8.2–8.5 ppm). 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and bromine-substituted furan signals .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 409.2) .

Q. What are the primary physicochemical properties of this compound?

  • Molecular weight : ~408.2 g/mol (calculated from PubChem data for analogous bromofuran derivatives) .
  • Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .
  • Stability : Sensitive to light and moisture due to the bromofuran group; storage at –20°C in inert conditions is recommended .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine ring influence biological activity?

  • Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances binding to enzymatic targets (e.g., kinases) by altering ring puckering and hydrogen-bonding capacity .
  • Oxygen linker : The ether linkage (pyrazine-pyrrolidine-O-) increases conformational flexibility, improving target engagement in hydrophobic pockets .
  • Bromofuran vs. other substituents : Bromine’s electronegativity enhances halogen bonding with proteins, while furan’s π-system aids in aromatic stacking .

Q. What experimental challenges arise in optimizing reaction yields for this compound?

  • Steric hindrance : Bulky substituents on pyrrolidine reduce coupling efficiency. Mitigation: Use microwave irradiation to accelerate kinetics .
  • Byproduct formation : Competing reactions (e.g., over-acylation) occur with excess bromofuran carbonyl chloride. Solution: Stepwise reagent addition and real-time monitoring via TLC/HPLC .
  • Purification difficulties : Silica gel chromatography often fails due to similar polarity of byproducts. Alternative: Preparative HPLC with a C18 column and gradient elution (acetonitrile/water) .

Q. How can contradictions in biological activity data be resolved?

  • Case example : Discrepancies in IC50_{50} values across studies may stem from:
    • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter compound protonation and solubility .
    • Target specificity : Off-target interactions (e.g., with cytochrome P450 isoforms) can skew results. Validate via knock-out models or competitive binding assays .
  • Methodological standardization : Use harmonized protocols (e.g., NIH/NCATS guidelines) for dose-response curves and statistical validation .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • ADME modeling : Tools like SwissADME estimate:
    • LogP : ~2.5 (moderate lipophilicity) .
    • Blood-brain barrier penetration : Low (due to polar pyrazine moiety) .
  • Molecular dynamics simulations : Reveal stable binding poses with targets (e.g., kinase ATP-binding sites) through RMSD and binding free energy calculations (MM-PBSA) .

Q. How is crystallographic data utilized in structure-based drug design?

  • Key parameters :

    ParameterValueSignificance
    Unit cell dimensionsa=10.75 Å, b=13.72 ÅGuides docking into protein cavities
    β angle102.57°Informs scaffold rigidity
    Hydrogen bondsN–H···O (2.8–3.1 Å)Validates target interactions
  • Applications : Modifying the pyrazine core to optimize π-π stacking or halogen bonds with residues (e.g., Tyr-123 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.